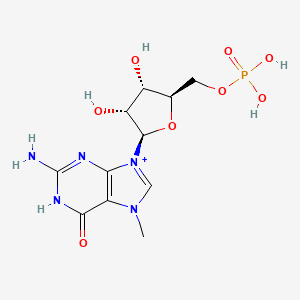

N(7)-methylguanosine 5'-phosphate

Description

7-Methylguanosine 5'-phosphate (m7GMP) is a mononucleotide derivative characterized by a methyl group at the N7 position of guanine and a single phosphate group at the 5' ribose position. It is a critical component of the eukaryotic mRNA 5' cap structure (m7GpppN), which protects mRNA from exonucleolytic degradation and facilitates interactions with translation initiation factors like eIF4E . Unlike the canonical triphosphate-linked cap (m7GpppN), m7GMP lacks additional phosphate groups and downstream nucleotides, making it a simpler structural analog. Its primary biological role is as a competitive inhibitor of cap-binding proteins, effectively halting translation initiation in cell-free systems .

Properties

CAS No. |

10162-58-0 |

|---|---|

Molecular Formula |

C11H16N5O8P |

Molecular Weight |

377.25 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

AOKQNZVJJXPUQA-KQYNXXCUSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O |

physical_description |

Solid |

Synonyms |

7-methylguanosine-5/'-monophosphate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5’-guanylic acid typically involves the methylation of guanosine monophosphate. This process can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .

Industrial Production Methods: Industrial production of 7-methyl-5’-guanylic acid often involves microbial fermentation. Specific strains of bacteria are used to convert sugars into the desired nucleotide. The fermentation process is followed by purification steps to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5’-guanylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.

Substitution: Substitution reactions can occur at the purine base, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various methylated or halogenated analogs .

Scientific Research Applications

Role in mRNA Capping

mRNA Capping Mechanism

The 7-methylguanosine cap is added to the 5' end of eukaryotic mRNAs and is essential for mRNA stability, export from the nucleus, and efficient translation. The cap structure protects mRNA from degradation and is recognized by the eukaryotic initiation factor 4E (eIF4E), which is critical for the recruitment of the ribosome during translation initiation .

Case Study: Cap Analog Synthesis

Recent studies have focused on synthesizing various cap analogs using 7-methylguanosine 5'-diphosphate. These analogs have been shown to enhance the translation efficiency of mRNAs in vitro, suggesting their potential use in developing more effective mRNA vaccines and therapeutics . For instance, modified cap analogs have been tested in clinical trials for mRNA-based cancer vaccines, demonstrating improved translational properties and stability .

Translational Regulation

Impact on Translation Efficiency

Research indicates that the presence of the 7-methylguanosine cap significantly influences the translation of specific mRNAs. A study utilizing a wheat-germ cell-free system showed that the addition of 0.5 mM 7-methylguanosine-5'-phosphate inhibited the translation of rat milk-protein mRNAs, underscoring its regulatory role in protein synthesis . The inhibition observed was consistent with the effects seen when these mRNAs underwent chemical decapping.

Case Study: eIF4E Interaction

The interaction between eIF4E and the methylated cap has been extensively studied. It was found that eIF4E binds with high affinity to m7G5P-capped RNAs, promoting their translation while competing with other proteins like Pumilio 2 that can inhibit this process . This competition highlights a regulatory mechanism where cellular conditions can dictate which proteins are synthesized based on their availability and binding affinities.

Therapeutic Applications

mRNA Therapeutics Development

The incorporation of 7-methylguanosine into therapeutic RNA constructs has opened new avenues for treatment strategies, particularly in vaccine development. Modified mRNA vaccines that utilize cap analogs have shown promise in eliciting robust immune responses against various pathogens . The stability conferred by the methylated cap structure enhances the durability of these vaccines in vivo.

Case Study: Cancer Vaccines

In clinical settings, mRNA vaccines employing 7-methylguanosine caps have been evaluated for their efficacy against cancers. These studies have demonstrated that capped mRNAs can induce strong antigen-specific T-cell responses, leading to tumor regression in preclinical models . This application underscores the potential for using modified RNA structures to improve vaccine design.

Chemical Modifications and Innovations

Innovative Cap Structures

Research has also explored chemically modified versions of 7-methylguanosine to enhance its properties further. For instance, modifications such as phosphorothioate or introducing fluorescent tags have been investigated to improve tracking and visualization of RNA within cells without compromising functionality . These innovations are crucial for developing advanced RNA-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 7-methyl-5’-guanylic acid involves its incorporation into RNA molecules. It can influence the stability and function of RNA by participating in the formation of secondary structures such as G-quadruplexes. These structures are known to play a role in various cellular processes, including gene regulation and protein synthesis .

Comparison with Similar Compounds

Key Insights :

- m7GMP’s single phosphate limits its binding affinity to eIF4E compared to triphosphate-containing analogs like m7GTP or Cap0 .

- N2 modifications (e.g., benzyl groups) enhance inhibitory activity by mimicking the stacking interactions of eIF4E’s tryptophan residues .

- Cap1 and Cap2 structures evade immune recognition (e.g., by RIG-I) through 2'-O-methylation, a feature absent in m7GMP .

Translation Inhibition

- m7GMP acts as a potent inhibitor of translation initiation, with rapid cessation of amino acid incorporation (within 10 minutes in reticulocyte lysates) .

- Comparison of IC50 Values :

mRNA Stability and Therapeutic Potential

- m7GMP lacks the triphosphate bridge required for mRNA capping, rendering it unsuitable for stabilizing transcripts. In contrast, Cap1 and phosphorothioate-modified analogs (e.g., bn2m7GppspG) enhance mRNA stability and translational efficiency in therapeutic contexts .

- Thiophosphate modifications in the triphosphate chain (e.g., bn2m7GppspG) improve resistance to decapping enzymes like DcpS .

Biological Activity

7-Methylguanosine 5'-phosphate (m7GMP) is a significant nucleotide derivative involved in various biological processes, particularly in RNA metabolism and translation. This article delves into the biological activity of m7GMP, highlighting its roles, mechanisms, and implications in cellular functions.

Overview of 7-Methylguanosine 5'-Phosphate

7-Methylguanosine 5'-phosphate is a modified guanine nucleotide that plays a crucial role in the capping of eukaryotic mRNA. The methylation at the N7 position of guanine is essential for the stability and functionality of RNA molecules. m7GMP is integral to processes such as translation initiation, RNA stability, and regulation of gene expression.

Biological Functions

1. Translation Initiation:

m7GMP is critical for the initiation of translation in eukaryotic cells. It binds to the eukaryotic initiation factor 4E (eIF4E), which is part of the eIF4F complex that facilitates the recruitment of ribosomes to mRNA. This interaction is vital for the proper assembly of the translation machinery .

2. RNA Stability:

The presence of the m7G cap enhances mRNA stability by protecting it from degradation by exonucleases. This stabilization is crucial for maintaining adequate levels of mRNA in the cytoplasm, thereby influencing protein synthesis rates .

3. Regulation of Gene Expression:

m7GMP modifications are involved in post-transcriptional regulation mechanisms. They can influence the splicing and export of mRNA from the nucleus to the cytoplasm, affecting gene expression profiles under various physiological conditions .

The biological activity of m7GMP can be attributed to several mechanisms:

- Cap Binding Proteins: The binding affinity of m7GMP for cap-binding proteins is essential for its role in translation initiation. Studies show that modifications to the phosphate moiety can alter this binding, impacting translation efficiency .

- Interaction with Other Factors: m7GMP interacts with various proteins involved in RNA processing and metabolism, including those that facilitate ribosome assembly and translation elongation .

Research Findings

Recent studies have highlighted several important findings regarding m7GMP:

- Inhibition Studies: Research indicates that analogues of m7GMP can inhibit eukaryotic translation by competing with natural substrates. For instance, specific modifications to the 5'-phosphate moiety have been shown to diminish or enhance inhibitory activity depending on their chemical structure .

- Prognostic Models: In oncology research, m7G-related gene expression has been linked to tumor progression and patient prognosis. A study constructed a prognostic model based on m7G-related genes, demonstrating correlations with immune cell infiltration and overall survival rates in gastric cancer patients .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Translation Inhibition by Modified Analogues

In a study investigating various analogues of m7GMP, it was found that certain modifications significantly reduced their efficacy as competitive inhibitors in translation assays. Specifically, analogues lacking hydrogen bond acceptors were less effective, suggesting that structural integrity is crucial for interaction with cap-binding proteins .

Case Study 2: Prognostic Implications in Cancer

A recent investigation into gastric cancer revealed that aberrant expression of m7G-related genes correlates with immune cell infiltration and patient survival rates. The study utilized a cohort analysis to establish risk scores based on gene expression profiles, demonstrating that high-risk groups exhibited poorer prognoses compared to low-risk groups .

Q & A

Q. What is the structural composition and functional role of the 7-methylguanosine 5'-phosphate cap in eukaryotic mRNA?

The 7-methylguanosine (m7G) cap is a 5'-5' triphosphate-linked structure where m7G is covalently attached to the first transcribed nucleotide of mRNA. This modification occurs co-transcriptionally and involves three enzymatic steps: (1) removal of the terminal 5' phosphate by RNA triphosphatase, (2) addition of GTP via guanylyl transferase, forming a 5'-5' triphosphate bridge, and (3) methylation of the guanine at the N7 position by methyltransferase. The cap stabilizes mRNA against exonucleolytic degradation, facilitates nuclear export, and recruits translation initiation factors (e.g., eIF4E) through direct recognition .

Q. What enzymatic steps are critical for 7-methylguanosine 5'-phosphate capping during mRNA processing?

The capping mechanism involves:

- Step 1 : RNA triphosphatase removes the γ-phosphate from the 5' end of nascent RNA, leaving a diphosphate.

- Step 2 : Guanylyl transferase catalyzes the transfer of GMP from GTP to the diphosphate, forming a 5'-5' triphosphate linkage.

- Step 3 : Cap-specific methyltransferase transfers a methyl group from S-adenosyl methionine (SAM) to the N7 position of guanine. This sequence ensures proper cap orientation and functionality, with defects in any step leading to mRNA instability or translational failure .

Advanced Research Questions

Q. How can researchers experimentally distinguish between capped and uncapped RNA transcripts?

- 5' RACE (Rapid Amplification of cDNA Ends) : Uncapped RNA (e.g., Drosha-cleaved transcripts) retains a 5' phosphate, enabling ligation to an RNA adapter, whereas capped RNA cannot participate in ligase-mediated reactions due to the m7G block .

- Cap-binding protein assays : Use recombinant eIF4E or anti-cap antibodies to affinity-purity capped RNA.

- Enzymatic digestion : Treat RNA with terminator exonuclease (e.g., XRN1), which degrades uncapped RNA but leaves capped RNA intact .

Q. What strategies ensure correct orientation of synthetic 7-methylguanosine cap analogs during in vitro transcription?

Anti-Reverse Cap Analogs (ARCAs) with methyl modifications at the C2' or C3' ribose position prevent reverse incorporation into RNA. For example, ARCA-modified GTP ensures the cap is added in the correct 5'-to-5' orientation. Post-synthesis, RNase H cleavage can verify cap orientation by targeting sequence-specific hybrids .

Q. How do chemical modifications to the 5'-phosphate group of 7-methylguanosine 5'-monophosphate affect its interaction with eukaryotic initiation factors?

Replacing the α-phosphate oxygen with -NH2 (yielding m7GMPNH2) preserves hydrogen bonding with eIF4E, maintaining translational inhibition potency. In contrast, substitutions with -H or -CH3 reduce binding affinity. These findings, validated via competitive inhibition assays in reticulocyte lysates, highlight the importance of electrostatic and hydrogen-bonding interactions in cap recognition .

Q. What structural insights have crystallographic studies revealed about 7-methylguanosine cap analogs bound to eIF4E?

Crystal structures of human eIF4E complexed with m7GTP or m7GpppA show that the C-terminal loop becomes rigid upon binding the second nucleotide (e.g., adenosine in m7GpppA). This rigidity is critical for recruiting eIF4G and forming the translation initiation complex. The anti-conformation of the m7G base is essential for stacking interactions with eIF4E tryptophan residues .

Q. How do mRNA decapping enzymes like TbDcp2 recognize and hydrolyze the 7-methylguanosine cap?

TbDcp2 cleaves the cap via a metal-dependent mechanism, targeting the α-β phosphate bond to release 7-methylguanosine 5'-diphosphate. Activity assays using capped RNA and LC-MS detection of liberated m7GDP confirm enzymatic specificity. Structural studies suggest a conserved Nudix hydrolase domain facilitates substrate binding .

Q. How do viral mRNA cap structures differ from eukaryotic caps, and what functional implications arise?

Vaccinia virus mRNAs feature a blocked 5' terminus with m7G followed by 2'-O-methylated penultimate nucleotides (e.g., m7GpppAm). This hypermethylation evades host immune sensors like RIG-I while enhancing viral translation efficiency. Comparative studies using cap-binding assays and interferon response profiling reveal these adaptations .

Q. What methodological challenges arise when analyzing the methylation status of 7-methylguanosine in mRNA caps?

Q. How do exocyclic amine modifications in 7-methylguanosine cap analogs influence translational efficiency?

Substitutions at the N2 position (e.g., replacing -NH2 with -OCH3) alter hydrogen-bonding with eIF4E. Testing in HEK293 cells using luciferase reporters shows that N2-modified analogs reduce translational efficiency by 30–50%, highlighting the role of exocyclic interactions in cap recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.